Loxoprofen

Übersicht

Beschreibung

Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) in the propionic acid derivatives group, which also includes ibuprofen and naproxen among others . It has excellent analgesic, anti-inflammatory, and antipyretic properties, with particularly potent pain-relieving activity . This drug is a prodrug which is biotransformed into an active metabolite trans-OH form (SRS coordination) to exert its actions .

Synthesis Analysis

The synthesis of Loxoprofen sodium involves several steps . Firstly, a reaction is performed among a 2-(4-bromomethylphenyl)propionic acid, concentrated sulfuric acid, and methanol to obtain 2-(4-bromomethylphenyl)methyl propionate. This is followed by a reaction among the 2-(4-bromomethylphenyl)methyl propionate, dimethyle adipate, and sodium methoxide methanol to obtain an intermediate compound (I). The intermediate compound (I) then reacts with acetate, water, and concentrated sulfuric acid to obtain an intermediate compound (II). Finally, a reaction is performed among the intermediate compound (II), acetone, and sodium hydroxide to obtain the Loxoprofen sodium .Molecular Structure Analysis

Loxoprofen sodium has the chemical formula C15H18O3 . It is known as an efficient nonsteroidal anti-inflammatory drug (NSAID), which has been long propounded as an effective alleviator for various painful disorders like musculoskeletal conditions .Chemical Reactions Analysis

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . This same process also results in a cis-alcohol metabolite, though this isomer carries little pharmacological activity . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites (M3 and M4) and glucuronidation by UGT2B7 to two glucuronide metabolites (M5 and M6) . The alcohol metabolites of loxoprofen also undergo glucuronide conjugation via UGT2B7 to two glucuronide metabolites (M7 and M8) prior to excretion .Physical And Chemical Properties Analysis

The preformulation study of Loxoprofen includes solubility, pKa, dissolution, melting point, assay development, stability in solution, stability in solid state, microscopy, bulk density, flow properties, excipient compatibility, entrapment efficiency, and release profile of microspheres .Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis Treatment

Loxoprofen is being explored for its efficacy in treating rheumatoid arthritis (RA). A novel approach involves the co-delivery of Loxoprofen and Tofacitinib using photothermal microneedles. This method has shown promise in reducing joint swelling, muscle atrophy, and cartilage destruction, offering a new synergetic therapy with high compliance and good therapeutic efficacy for RA .

Pain Management

Clinical trials have demonstrated that oral Loxoprofen therapy provides analgesic efficacy comparable to other NSAIDs like celecoxib, ibuprofen, and naproxen for various types of pain, including postoperative pain, frozen shoulder, knee osteoarthritis, and lumbar pain .

Anti-inflammatory Applications

As a non-steroidal anti-inflammatory drug (NSAID), Loxoprofen is used to alleviate inflammation related to musculoskeletal and joint disorders. Its anti-inflammatory properties make it a valuable option for managing conditions that involve inflammation .

Solubility Optimization

Research has been conducted on optimizing the solubility of Loxoprofen, which is crucial for its effectiveness as a medication. Techniques like the use of supercritical CO2 have been explored to enhance its solubility, thereby improving its therapeutic potential .

Transdermal Drug Delivery Systems

Loxoprofen is being studied for its potential in transdermal drug delivery systems. These systems aim to deliver the medication directly to the affected area, potentially increasing efficacy and reducing systemic side effects .

Photothermal Therapy

The combination of Loxoprofen with photothermal therapy is a cutting-edge research area. This approach utilizes photothermal microneedles to enhance drug permeation and retention in the skin, which could be particularly beneficial for localized treatment of conditions like RA .

Wirkmechanismus

Target of Action

Loxoprofen primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the formation of various biologically active pain, fever, and inflammatory mediators .

Mode of Action

Loxoprofen is a non-selective inhibitor of cyclooxygenase enzymes . It works by reducing the synthesis of prostaglandins from arachidonic acid . This interaction with its targets leads to a decrease in the production of these mediators, thereby reducing pain, fever, and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by loxoprofen is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, loxoprofen reduces the conversion of arachidonic acid to prostaglandins, prostacyclin, thromboxane, and other biologically active mediators . These mediators are involved in various physiological processes, including pain sensation, fever generation, and inflammatory responses .

Pharmacokinetics

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . It is quickly absorbed from the gastrointestinal tract as an unchanged compound . The drug is primarily metabolized in the liver through glucuronidation . The elimination half-life of loxoprofen is approximately 75 minutes, and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of loxoprofen’s action primarily involve the reduction of pain, fever, and inflammation . By inhibiting the production of prostaglandins and other mediators, loxoprofen can alleviate symptoms associated with various musculoskeletal and joint disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of loxoprofen. For instance, the use of loxoprofen in combination with certain medications, such as antihypertensives, antithrombotics, antidepressants, and corticosteroids, may affect its action . Additionally, the form in which loxoprofen is administered (oral or transdermal) can also impact its efficacy and potential side effects .

Safety and Hazards

Loxoprofen should be used with caution as it can be very toxic if swallowed . It can also be irritating to the skin and pose a risk of serious damage to the eyes . There is a potential risk of impaired fertility and possible risk of harm to the unborn child . It is recommended to wear protective clothing, gloves, and eye/face protection when handling Loxoprofen .

Eigenschaften

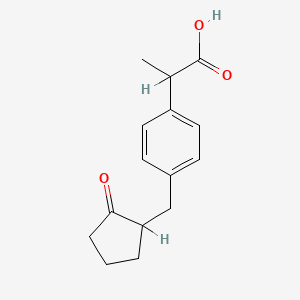

IUPAC Name |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBXTVYHTMGZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045164 | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). | |

| Record name | Loxoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Loxoprofen | |

CAS RN |

68767-14-6, 80382-23-6 | |

| Record name | Loxoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | loxoprofen acide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loxoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

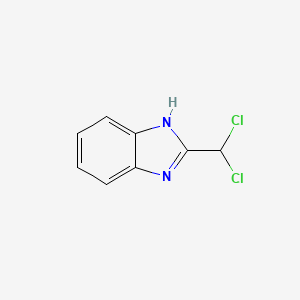

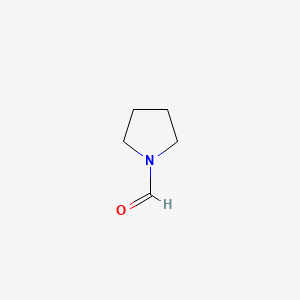

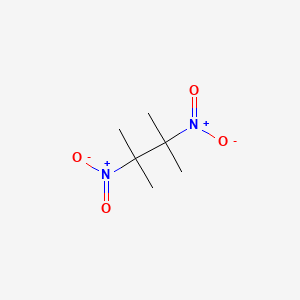

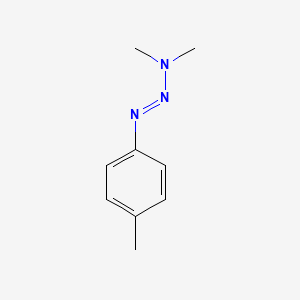

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Loxoprofen?

A1: Loxoprofen Sodium is a prodrug that is metabolized into its active form, Loxoprofen-SRS (trans-alcohol form), in the liver. Loxoprofen-SRS inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes, preventing the production of prostaglandins, which are mediators of inflammation and pain. [, ]

Q2: Is Loxoprofen effective in treating neuropathic pain?

A3: Interestingly, while Loxoprofen shows limited efficacy in acute inflammatory pain models, research suggests it may have beneficial effects on neuropathic pain, particularly in a rat model of chronic sciatic nerve constriction injury. [] This difference in activity warrants further investigation.

Q3: What is the molecular formula and weight of Loxoprofen Sodium?

A3: The molecular formula of Loxoprofen Sodium is C16H17NaO3, and its molecular weight is 280.3 g/mol. More detailed spectroscopic data can be found in the literature.

Q4: How is Loxoprofen metabolized in the body?

A6: Loxoprofen is primarily metabolized in the liver by carbonyl reductase to its active metabolite, trans-alcohol form (Trans-OH), and its inactive cis-alcohol form. Further metabolism involves glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. [, ]

Q5: What is the bioavailability of Loxoprofen?

A7: Studies in healthy volunteers have shown that Loxoprofen tablets exhibit good bioavailability, with the 90% confidence intervals for the ratio of Cmax, AUC0-t, and AUCt-∞ of test formulations falling within the acceptable range (0.8–1.25) for bioequivalence compared to reference formulations. []

Q6: Does repeated administration of Loxoprofen affect its metabolism?

A8: Research suggests that repeated oral administration of Loxoprofen for three consecutive days, followed by a seven-day washout, can alter its metabolism in humans. Specifically, pretreatment increased the area under the curve (AUC) of the trans-alcohol metabolite in plasma and its contribution to total urinary recovery. This suggests an increase in stereoselective reduction to trans-alcohol metabolites and phase II metabolism. []

Q7: What models have been used to study the efficacy of Loxoprofen?

A7: Various in vivo models have been employed to investigate Loxoprofen's effects. These include:

- Rat air pouch model: Demonstrates reduction in prostaglandin E2 levels in inflammatory exudates, indicating anti-inflammatory activity. []

- Rat carrageenan-induced paw edema model: Shows Loxoprofen's ability to reduce paw edema and prostaglandin E2 content in inflamed paw exudates, further supporting its anti-inflammatory properties. []

- Rat chronic sciatic nerve constriction injury (CCI) model: Reveals potential for Loxoprofen to reduce thermal hyperalgesia associated with neuropathic pain. []

- Adjuvant-induced arthritis (AA) rat model: Used to study Loxoprofen's ulcerogenic potential and the protective effects of co-administered magnesium water. []

Q8: Are there any cell-based assays used to study Loxoprofen's effects?

A10: Yes, primary cultures of guinea pig gastric mucosal cells and cultured human gastric cancer cells have been used to assess Loxoprofen's direct cytotoxicity. These studies showed Loxoprofen and its active metabolite, Loxoprofen-OH, induced lower levels of necrosis and apoptosis compared to other NSAIDs, suggesting reduced gastrointestinal toxicity. []

Q9: Has Loxoprofen's efficacy been evaluated in clinical trials?

A9: Yes, several clinical trials have assessed Loxoprofen's efficacy and safety in various conditions, including:

- Frozen shoulder: Demonstrated comparable analgesic efficacy to other NSAIDs like Loxoprofen. []

- Acute upper respiratory tract infections: Showed significant antipyretic and analgesic effects, comparable to other NSAIDs. []

- Knee osteoarthritis: Exhibited good efficacy in alleviating pain and improving functionality, with some studies suggesting a faster onset of action compared to other NSAIDs. [, ]

Q10: What are the potential side effects of Loxoprofen?

A12: While generally considered safe and effective, Loxoprofen, like other NSAIDs, can cause side effects, most commonly gastrointestinal disturbances and, less frequently, central nervous system issues. []

Q11: Does Loxoprofen carry a risk of cardiovascular events?

A11: While specific studies on Loxoprofen and cardiovascular risks are limited in the provided research, it's important to note that NSAIDs, in general, are associated with a potential increased risk of cardiovascular events, especially with long-term use. This risk should be carefully considered, particularly for patients with pre-existing cardiovascular conditions.

Q12: What formulations of Loxoprofen are available?

A14: Loxoprofen is available in various formulations, including oral tablets, topical patches, and potentially other formulations like plasters. [, , ]

Q13: How stable is Loxoprofen under various conditions?

A13: The stability of Loxoprofen can be influenced by factors such as temperature, humidity, and pH. Specific stability data and degradation pathways can be found in the literature.

Q14: What analytical methods are used to quantify Loxoprofen in biological samples?

A16: Several analytical techniques are available to determine Loxoprofen concentrations, including high-performance liquid chromatography (HPLC) often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. [, , ]

Q15: Are there any specific drug delivery strategies being explored for Loxoprofen?

A17: While the provided research doesn't delve into specific targeted drug delivery strategies for Loxoprofen, the development of transdermal patches suggests an interest in optimizing its delivery and potentially reducing systemic side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.